molecular formula C11H14O2 B1583302 2-Phenoxytetrahydropyran CAS No. 4203-50-3

2-Phenoxytetrahydropyran

Cat. No.: B1583302
CAS No.: 4203-50-3
M. Wt: 178.23 g/mol
InChI Key: SHRDVLUJLDYXSO-UHFFFAOYSA-N
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Description

2-Phenoxytetrahydropyran is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by a tetrahydropyran ring substituted with a phenoxy group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxytetrahydropyran typically involves the reaction of phenol with tetrahydropyran under acidic conditions. One common method is the acid-catalyzed etherification of phenol with tetrahydropyran. This reaction can be carried out using sulfuric acid or hydrochloric acid as the catalyst at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid in a controlled environment allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxytetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenoxy-substituted tetrahydropyranones.

    Reduction: Reduction reactions can convert the compound into phenoxy-substituted tetrahydropyranols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Phenoxy-substituted tetrahydropyranones.

    Reduction: Phenoxy-substituted tetrahydropyranols.

    Substitution: Various substituted tetrahydropyrans depending on the nucleophile used.

Scientific Research Applications

2-Phenoxytetrahydropyran has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxytetrahydropyran involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins and enzymes. The tetrahydropyran ring provides structural stability and contributes to the compound’s overall reactivity.

Comparison with Similar Compounds

    Tetrahydropyran: A simpler analog without the phenoxy group.

    Phenoxytetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.

    Phenoxycyclohexane: A structurally related compound with a cyclohexane ring.

Uniqueness: 2-Phenoxytetrahydropyran is unique due to the presence of both the phenoxy group and the tetrahydropyran ring, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in its analogs.

Properties

IUPAC Name

2-phenoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRDVLUJLDYXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884046
Record name 2H-Pyran, tetrahydro-2-phenoxy-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4203-50-3
Record name Tetrahydro-2-phenoxy-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4203-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, tetrahydro-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004203503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran, tetrahydro-2-phenoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Pyran, tetrahydro-2-phenoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2-phenoxy-2H-pyran
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Phenol (10 g, 106 mmol) was dissolved in 3,4-dihydro-2H-pyran (29 mL, 318 mmol) and one drop concentrated HCl was added at RT. The reaction was stirred at RT overnight. Ethyl ether (500 mL) was added to dilute the reaction. The organic layer was washed with water (2×100 mL), saturated sodium bicarbonate (2×100 mL), brine (2×100 mL) and dried over MgSO4. Evaporation gave title compound (17 g, 100%) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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